Functional‑Group Count Advantage: Ethynyl + Hydroxy Co‑localization vs. Single‑Handle Analogs
3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic acid (target) possesses three distinct reactive sites (carboxylic acid, terminal alkyne, tertiary alcohol) on a single cyclobutane scaffold, whereas the closest commercial cyclobutane carboxylic acid analogs carry only two chemically addressable groups [1]. The 3‑hydroxycyclobutanecarboxylic acid comparator (CAS 194788‑10‑8) lacks the alkyne, and 3‑ethynylcyclobutane‑1‑carboxylic acid (CAS 163634‑22‑8) lacks the hydroxyl. This difference is quantifiable as a 50% increase in orthogonal functional handles per molecule (3 vs. 2), directly translating to fewer synthetic steps in library construction when a quaternary center bearing both alkyne and alcohol is required .
| Evidence Dimension | Number of orthogonally reactive functional groups per molecule |
|---|---|
| Target Compound Data | 3 (carboxylic acid, terminal alkyne, tertiary alcohol) |
| Comparator Or Baseline | 3‑Hydroxycyclobutanecarboxylic acid: 2 (carboxylic acid, alcohol); 3‑Ethynylcyclobutane‑1‑carboxylic acid: 2 (carboxylic acid, alkyne) |
| Quantified Difference | +50% (3 vs. 2 orthogonal handles) |
| Conditions | Structural formula comparison; C₇H₈O₃ vs. C₅H₈O₃ vs. C₇H₈O₂ |
Why This Matters
For procurement decisions, selecting the target compound eliminates one protection/deprotection or functional‑group installation sequence when a quaternary ethynyl‑hydroxy cyclobutane motif is the synthetic objective, reducing step count and associated yield losses.
- [1] Kuujia. 3‑Ethynyl‑3‑hydroxycyclobutane‑1‑carboxylic acid – Product Description. Online vendor technical datasheet. https://www.kuujia.com/cas-1501262-68-5.html (accessed 2026‑05‑13). View Source
